
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C22H20F3N3O5 and its molecular weight is 463.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Scale-Up
- Efficient Scale-Up Synthesis : An efficient scale-up synthesis method for compounds similar to 3-Benzyl-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has been reported. This includes processes like regioselective cycloaddition and chemo-selective hydrolysis, enhancing the synthesis efficiency for preclinical toxicological studies (Hou et al., 2016).
Pesticidal Activities
- Pesticidal Activities : The compound's structure is closely related to novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, which have demonstrated excellent insecticidal and fungicidal activities against various pests and fungi (Liu et al., 2021).
Biological Activity Studies
- Biological Activity : Similar compounds have been synthesized to study their biological activity. For example, compounds with similar structures have been investigated for their activity against human cytomegalovirus and leukemic cells, although no significant activity was noted in these cases (Berry et al., 1994).
Medicinal Chemistry Applications
- Medicinal Chemistry : The compound's structure is relevant in medicinal chemistry, particularly in the synthesis of 1,2,4-oxadiazoles used for their potential biological properties (Hemming et al., 2013).
Antimicrobial Screening
- Antimicrobial Properties : Similar compounds, particularly oxadiazole and azetidinone derivatives, have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains (Desai & Dodiya, 2014).
Supramolecular Chemistry
- Binding Interactions : Studies have investigated the binding interactions of similar 1,2,4-oxadiazol-5-ones with imidazoline bases, showing their potential in supramolecular chemistry applications (Reichert et al., 2001).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of 1,3,4-oxadiazole have been studied for their corrosion inhibition properties, indicating potential industrial applications in protecting metals against corrosion (Ammal et al., 2018).
Antitumor Activity
- Antitumor Potential : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and studied for their potential antitumor activity, demonstrating the relevance of such compounds in cancer research (Maftei et al., 2016).
Propiedades
IUPAC Name |
3-benzyl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O.C2H2O4/c21-20(22,23)17-8-4-7-15(9-17)11-26-12-16(13-26)19-24-18(25-27-19)10-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRTUGKXZUZZCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

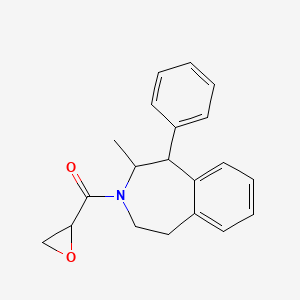
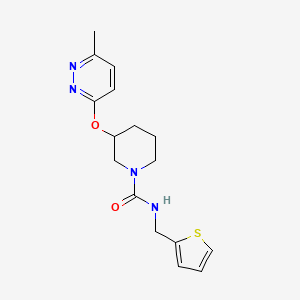
![8-chloro-2-(3-methoxyphenyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2360285.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)
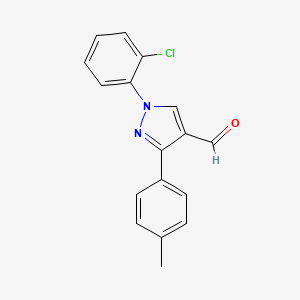

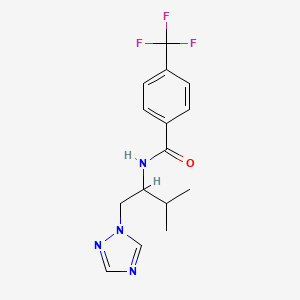
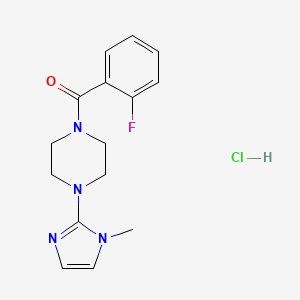
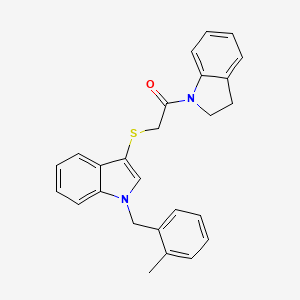
![3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2360296.png)
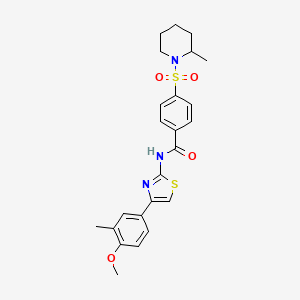

![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)
